DisodiuM 6-AMino-1,3-naphthalenedisulfonate Hydrate

Description

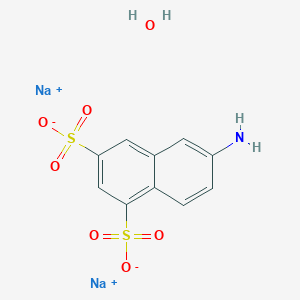

Disodium 6-amino-1,3-naphthalenedisulfonate hydrate (CAS: 50976-35-7) is a sodium salt derivative of 6-amino-1,3-naphthalenedisulfonic acid. It is characterized by a naphthalene backbone substituted with two sulfonate groups at the 1- and 3-positions and an amino group at the 6-position. The compound is typically provided as a hydrate, enhancing its solubility in aqueous solutions. With a purity of ≥95%, it is commonly used in research settings, particularly in dye chemistry, fluorescence studies, and as a precursor for synthesizing sulfonated polymers or coordination complexes due to its chelating properties . Commercial availability includes 1g, 5g, and 10g packaging, catering to laboratory-scale applications .

Properties

Molecular Formula |

C10H9NNa2O7S2 |

|---|---|

Molecular Weight |

365.3 g/mol |

IUPAC Name |

disodium;6-aminonaphthalene-1,3-disulfonate;hydrate |

InChI |

InChI=1S/C10H9NO6S2.2Na.H2O/c11-7-1-2-9-6(3-7)4-8(18(12,13)14)5-10(9)19(15,16)17;;;/h1-5H,11H2,(H,12,13,14)(H,15,16,17);;;1H2/q;2*+1;/p-2 |

InChI Key |

PXBLGCBIDFXZKF-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC2=C(C=C(C=C2C=C1N)S(=O)(=O)[O-])S(=O)(=O)[O-].O.[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Sulfonation of Naphthalene Derivatives

- Sulfonation of naphthalene or naphthalene sulfonic acids is the initial step to introduce sulfonic acid groups at the 1 and 3 positions.

- Typical sulfonation uses sulfuric acid or oleum under controlled temperature to obtain 1,3-naphthalenedisulfonic acid intermediates.

- Control of reaction temperature and acid concentration is critical to achieve the desired substitution pattern and minimize by-products.

Amination (Introduction of the Amino Group)

- The amino group at position 6 is introduced by nitration of the sulfonated naphthalene derivative followed by reduction of the nitro group.

- Nitration is performed using nitric acid or mixed acid in the presence of sulfuric acid as a solvent. Reaction conditions such as temperature (0°C to 40°C), acid concentration, and reaction time are optimized to achieve selective nitration without over-nitration or decomposition.

- Reduction of the nitro group to an amino group is commonly carried out using iron powder in an aqueous ammonium chloride solution at elevated temperatures (≥80°C). The electrolyte concentration is critical for reaction rate and yield, typically 0.2 to 3.0 mol/L ammonium chloride.

Neutralization and Salt Formation

- The amino sulfonic acid intermediate is neutralized with sodium hydroxide solution to form the disodium salt.

- The pH is carefully adjusted (typically pH 2-4 initially, then to neutral or slightly basic) to facilitate crystallization of the disodium salt hydrate.

- The process may involve heating to dissolve the acid, followed by controlled cooling and filtration to isolate pure crystalline this compound.

Example Preparation Procedure (Inferred and Adapted)

| Step | Operation | Conditions | Comments |

|---|---|---|---|

| 1 | Sulfonation of naphthalene | React naphthalene with sulfuric acid/oleum at 100-110°C | Produces 1,3-naphthalenedisulfonic acid |

| 2 | Nitration | Treat sulfonated intermediate with nitric acid/sulfuric acid at 0-40°C | Introduces nitro group at position 6 |

| 3 | Reduction | Reduce nitro compound with iron powder in aqueous ammonium chloride at ≥80°C | Converts nitro to amino group |

| 4 | Neutralization | Add 30% NaOH to adjust pH to 2-4, then to neutral | Forms disodium salt |

| 5 | Crystallization | Cool solution to 15-30°C, filter and dry | Isolates this compound |

Detailed Research Findings and Reaction Parameters

Sulfonation and Salt Formation (Related to 1,6-Naphthalenedisulfonic Acid)

Nitration and Reduction (Insights from 1,8-Dinitronaphthalene-3,6-disulfonic Acid Synthesis)

- Dehydration value (weight sulfuric acid/weight water) maintained between 5-27 for optimal nitration

- Reaction temperature for nitration: 0°C to 40°C

- Sulfuric acid amount: 6 to 15 mol per mol of substrate

- Reduction in aqueous ammonium chloride (0.2 to 3.0 mol/L) with iron powder at ≥80°C

- Hydrolysis of amino derivative performed at boiling point with sulfuric or hydrochloric acid

Summary Table of Key Parameters

| Process Step | Parameter | Typical Range/Value | Notes |

|---|---|---|---|

| Sulfonation | Temperature | 100-110°C | For sulfonic acid formation |

| Sulfonation | Acid Concentration | 4-11% H2SO4 | Sulfuric acid as solvent |

| Nitration | Temperature | 0-40°C | Avoids decomposition |

| Nitration | Dehydration Value | 5-27 | Ratio of H2SO4 to H2O |

| Reduction | Electrolyte (NH4Cl) | 0.2-3.0 mol/L | Affects rate and yield |

| Reduction | Temperature | ≥80°C | For efficient nitro reduction |

| Neutralization | pH | 2-4 initially, then neutral | For salt crystallization |

| Crystallization | Temperature | 15-30°C | For salt isolation |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Disodium 6-amino-1,3-naphthalenedisulfonate hydrate can undergo oxidation reactions to form corresponding naphthoquinone derivatives.

Reduction: The compound can be reduced to form amino-naphthalene derivatives.

Substitution: It can participate in substitution reactions where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various electrophiles can be used under acidic or basic conditions to facilitate substitution reactions.

Major Products:

Oxidation: Naphthoquinone derivatives.

Reduction: Amino-naphthalene derivatives.

Substitution: Substituted naphthalene derivatives with different functional groups.

Scientific Research Applications

Disodium 6-Amino-1,3-naphthalenedisulfonate, also known as 6-Amino-1,3-naphthalenedisulfonic acid disodium salt, is used in the preparation of cyanine dye compounds and their conjugates, which are useful in noninvasive imaging .

Synonyms and Identifiers

- CAS No: 50976-35-7

- Molecular Formula:

- Molecular Weight: 347.28 g/mol

- IUPAC Name: disodium;6-aminonaphthalene-1,3-disulfonate

- Other Names: AMINO J ACID DISODIUM SALT, sodium 6-aminonaphthalene-1,3-disulphonate, DISODIUM 6-AMINO-1,3-NAPHTHALENEDISULFONATE, 3-naphthalenedisulfonicacid,6-amino-disodiumsalt, 2-NAPHTHYLAMINE-5,7-DISULFONIC ACID DISODIUM SALT, 6-Amino-1,3-naphthalenedisulfonic acid sodium salt, this compound

Safety and Hazards

- GHS Classification: Harmful if swallowed

- Hazard Codes: H302

- Precautionary Statements: P264, P270, P301+P317, P330, and P501

- Safety Description: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. Wear suitable protective clothing, gloves, and eye/face protection .

- Risk Codes: Irritating to eyes, respiratory system, and skin .

Storage Conditions

Mechanism of Action

The mechanism of action of disodium 6-amino-1,3-naphthalenedisulfonate hydrate involves its ability to form stable conjugates with various biomolecules. The compound’s sulfonate groups enhance its solubility in aqueous environments, making it suitable for biological applications. In fluorescence imaging, the compound’s derivatives interact with specific molecular targets, allowing for the visualization of biological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares disodium 6-amino-1,3-naphthalenedisulfonate hydrate with structurally or functionally related naphthalene sulfonates. Note: The provided evidence lacks direct comparative data; thus, this section synthesizes general chemical principles and inferred properties.

Structural Analogues

1,5-Naphthalenedisulfonic Acid Disodium Salt Structure: Lacks the amino group at the 6-position but shares the disulfonate substitution. Properties: Higher hydrophilicity due to dual sulfonate groups but reduced reactivity in nucleophilic reactions compared to the amino-substituted derivative. Applications: Primarily used as a surfactant or electrolyte additive, whereas the amino group in the target compound enables applications in metal coordination and fluorescent tagging .

6-Amino-2-naphthalenesulfonic Acid Sodium Salt Structure: Contains a single sulfonate group at the 2-position and an amino group at the 6-position. Properties: Lower solubility in water compared to the disulfonate derivative. The absence of a second sulfonate group reduces ionic strength and chelation capacity.

Functional Analogues

β-Nicotinamide Adenine Dinucleotide (NADH) Disodium Salt Hydrate

- Structure : A dinucleotide with reduced nicotinamide and adenine moieties, bearing two sulfonate groups.

- Properties : Unlike the aromatic naphthalene backbone of the target compound, NADH is a biomolecule critical in redox reactions. Both compounds exhibit high solubility due to sulfonate groups, but NADH is biologically active, whereas the target compound is primarily a synthetic intermediate .

Properties: Used in energy metabolism studies, contrasting with the target compound’s role in material science. Both share hydrate forms to stabilize solubility but differ fundamentally in reactivity and application .

Comparative Data Table

| Compound Name | Sulfonate Groups | Amino Group | Primary Applications | Solubility (Water) |

|---|---|---|---|---|

| This compound | 2 | Yes | Dye synthesis, metal chelation | High |

| 1,5-Naphthalenedisulfonic Acid Disodium Salt | 2 | No | Surfactants, electrolytes | Moderate-High |

| 6-Amino-2-naphthalenesulfonic Acid Sodium Salt | 1 | Yes | Intermediate for organic synthesis | Moderate |

| NADH Disodium Salt Hydrate | 2 | No | Enzymatic assays, redox reactions | High |

Research Findings and Limitations

- Unique Advantages: The dual sulfonate groups in the target compound enhance water solubility, while the amino group provides a reactive site for covalent modifications (e.g., azo coupling in dyes) .

- Challenges: Limited peer-reviewed studies directly compare its physicochemical properties with analogues. For instance, thermodynamic stability data (e.g., hydration number, dissociation constants) are absent in the provided evidence.

- Recommendations: Further studies should quantify its chelation efficiency with transition metals (e.g., Cu²⁺, Fe³⁺) and compare its fluorescence quantum yield with monosulfonated naphthalene derivatives.

Q & A

Basic: How can researchers confirm the identity and purity of Disodium 6-Amino-1,3-naphthalenedisulfonate Hydrate?

To verify identity and purity, use a combination of spectroscopic and analytical techniques:

- Nuclear Magnetic Resonance (NMR): Analyze , , and NMR spectra to confirm the molecular structure, focusing on sulfonate and amino group signatures .

- High-Performance Liquid Chromatography (HPLC): Assess purity using reverse-phase HPLC with UV detection at 254 nm, comparing retention times to reference standards .

- Elemental Analysis: Confirm stoichiometry (C, H, N, S, Na) via combustion analysis, ensuring alignment with the formula .

Basic: What are the optimal storage conditions for this compound to ensure stability?

- Temperature: Store at room temperature (20–25°C) in a desiccator to prevent hydration/dehydration cycles .

- Light Sensitivity: Protect from prolonged light exposure, as aromatic sulfonates may undergo photodegradation .

- Moisture Control: Use airtight containers with silica gel packs to avoid deliquescence, common in disodium salts .

Basic: What standard protocols exist for synthesizing this compound?

Synthesis typically involves:

Diazotization: React 6-amino-1,3-naphthalenedisulfonic acid with nitrous acid (HNO) at 0–5°C to form a diazonium salt .

Coupling: Introduce the diazonium salt to a sulfonating agent (e.g., SO gas) under controlled pH (8–10) to form the disodium salt .

Purification: Recrystallize from ethanol-water mixtures to remove unreacted intermediates, followed by lyophilization to isolate the hydrate .

Advanced: How can researchers design experiments to study its interactions with proteins or enzymes?

- Surface Plasmon Resonance (SPR): Immobilize the compound on a gold sensor chip and monitor binding kinetics with target proteins (e.g., serum albumin) in real time .

- Isothermal Titration Calorimetry (ITC): Quantify binding affinity () and thermodynamics by titrating the compound into protein solutions .

- Fluorescence Quenching: Measure changes in tryptophan fluorescence intensity when the compound binds to enzymes like phosphatases, using excitation/emission wavelengths of 280/340 nm .

Advanced: What challenges arise in interpreting spectroscopic data due to structural isomerism?

- Sulfonate Group Tautomerism: The compound may exhibit resonance structures, complicating NMR peak assignments. Use 2D - HSQC to resolve overlapping signals .

- Hydrate Variability: Variable water content ( in ) affects FT-IR spectra. Perform Karl Fischer titration to quantify hydration and normalize spectral baselines .

Advanced: How can contradictions in solubility data under varying pH be resolved?

- pH-Dependent Solubility Profiling: Prepare buffered solutions (pH 2–12) using sodium phosphate ( ) or borate ( ) systems. Measure solubility via gravimetry or UV-Vis spectroscopy at ~300 nm .

- Ionic Strength Effects: Test solubility in electrolytes (e.g., 0.1–1.0 M NaCl) to assess salting-in/out behavior, correlating with the Hofmeister series .

Advanced: What methodological considerations apply to its use in electrochemical sensors?

- Electrode Functionalization: Immobilize the compound on gold or carbon electrodes via sulfonate-gold interactions (). Optimize using cyclic voltammetry in 0.1 M PBS (pH 7.4) .

- Interference Testing: Evaluate selectivity in biological matrices (e.g., serum) by comparing responses with/without common interferents (e.g., ascorbic acid, urea) .

Advanced: How can researchers optimize its application in drug delivery systems?

- Nanoparticle Conjugation: Synthesize polymeric nanoparticles (e.g., PLGA) functionalized with the compound via carbodiimide chemistry (EDC/NHS). Characterize loading efficiency via HPLC .

- In Vitro Release Studies: Use dialysis membranes (MWCO 12 kDa) in simulated physiological buffers (pH 6.8–7.4) to monitor sustained release kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.